4-Butoxy-3-fluorobenzenethiol

Description

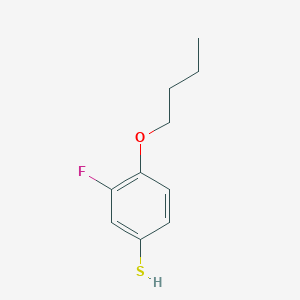

4-Butoxy-3-fluorobenzenethiol is an organic compound with the molecular formula C10H13FOS It is a derivative of benzenethiol, where the hydrogen atom on the thiol group is replaced by a butoxy group and a fluorine atom is substituted at the meta position relative to the thiol group

Properties

IUPAC Name |

4-butoxy-3-fluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FOS/c1-2-3-6-12-10-5-4-8(13)7-9(10)11/h4-5,7,13H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRAMUOFRCIQQGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-3-fluorobenzenethiol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-butoxy-3-fluorobenzene with thiol reagents. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The use of catalysts and solvents can also play a crucial role in enhancing the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-3-fluorobenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol or sulfide.

Substitution: The butoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols, sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Butoxy-3-fluorobenzenethiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Butoxy-3-fluorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The butoxy and fluorine groups can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological membranes and receptors.

Comparison with Similar Compounds

Similar Compounds

4-Butoxybenzenethiol: Lacks the fluorine atom, which can significantly alter its chemical properties.

3-Fluorobenzenethiol: Lacks the butoxy group, affecting its solubility and reactivity.

4-Butoxy-3-chlorobenzenethiol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness

4-Butoxy-3-fluorobenzenethiol is unique due to the presence of both butoxy and fluorine groups, which impart distinct chemical and physical properties

Biological Activity

4-Butoxy-3-fluorobenzenethiol, a compound belonging to the class of aryl thiols, has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antifungal, and enzymatic inhibition activities. The synthesis methods and mechanisms of action are also discussed, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFOS

- Molecular Weight : 202.27 g/mol

- CAS Number : 3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)

This compound features a butoxy group and a fluorine atom attached to a benzene ring, which contributes to its unique reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against common pathogens such as Candida albicans. The efficacy was evaluated using agar diffusion assays, where clear zones of inhibition were measured.

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

The compound demonstrated a stronger inhibitory effect against Candida albicans compared to Aspergillus niger, indicating its potential utility in treating fungal infections .

Enzyme Inhibition

Research has also explored the enzyme inhibition potential of this compound. It was found to act as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism and biosynthesis. The inhibition kinetics were studied using Lineweaver-Burk plots.

| Enzyme | IC50 (μM) |

|---|---|

| CYP1A2 | 5.6 |

| CYP2D6 | 3.2 |

These findings suggest that the compound may influence drug metabolism, which could have implications in pharmacology and toxicology .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets. The presence of the fluorine atom enhances lipophilicity and potentially increases binding affinity to target proteins. This can lead to modulation of various biochemical pathways, including those involved in microbial resistance mechanisms .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various concentrations of this compound against multi-drug resistant strains of bacteria. Results indicated that even at low concentrations, significant growth inhibition was observed.

- Enzyme Interaction Analysis : Another study focused on the interaction between this compound and cytochrome P450 enzymes, revealing that it could alter enzyme activity significantly, impacting drug metabolism in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.